5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps. One common route includes the following steps:
Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of 4-fluorophenyl with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Piperazine coupling: The cyclopropanecarbonyl intermediate is then reacted with piperazine to form the piperazinyl intermediate.
Pyrimidine formation: The final step involves the reaction of the piperazinyl intermediate with 5-fluoro-6-methylpyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological receptors.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
- 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one
Uniqueness
5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of a fluorinated pyrimidine core with a cyclopropanecarbonyl-piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c1-13-16(21)17(23-12-22-13)24-8-10-25(11-9-24)18(26)19(6-7-19)14-2-4-15(20)5-3-14/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMMBGEBMYQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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